Isoaltholactone

Description

Historical Discovery and Taxonomic Origins

The discovery of this compound represents a milestone in the systematic investigation of bioactive compounds from tropical rainforest plants of the Annonaceae family. The compound was first characterized as an isomer of altholactone during comprehensive phytochemical investigations of Goniothalamus species conducted in the late 20th century. The initial isolation occurred through bioguided fractionation studies aimed at identifying the active principles responsible for the traditional medicinal uses of these plants in Southeast Asian folk medicine.

The taxonomic distribution of this compound demonstrates a remarkable specificity for the genus Goniothalamus, which consists of 160 species of archaic shrubs and treelets growing in the shady primary rainforests of tropical Asia. The compound has been successfully isolated from multiple species within this genus, including Goniothalamus malayanus, Goniothalamus montanus, and Goniothalamus tapis. Additional reports have documented the presence of this compound in Goniothalamus griffithii and Goniothalamus aruensis. The Malaysian species Goniothalamus ridleyi has also yielded this compound from stem bark extracts, marking the first chemical investigation of this particular species.

The geographic distribution of this compound-producing species spans the tropical regions of Southeast Asia, with documented occurrences in Malaysia, Thailand, Papua New Guinea, and other countries within the Indo-Pacific archipelago. This distribution pattern reflects the evolutionary history of the Annonaceae family and suggests that the biosynthetic pathways leading to this compound production may have ancient origins within this plant lineage. The consistent presence of this compound across geographically separated populations indicates a strong selective pressure favoring its production and retention within these species.

Structural Classification Within Styryllactones

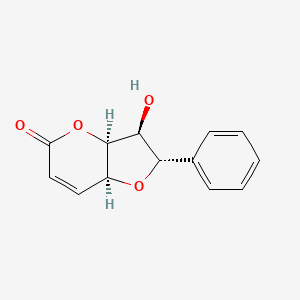

This compound belongs to the structurally diverse family of styryllactones, which represent a unique class of secondary metabolites characterized by their distinctive chemical architecture combining phenylpropanoid and lactone moieties. The molecular formula of this compound is C₁₃H₁₂O₄, with a molecular weight of 232.23 grams per mole. The systematic chemical name for this compound is (2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one, which reflects its complex stereochemical configuration and fused ring system.

The structural framework of this compound features a distinctive furano[3,2-b]pyran-5-one core system, which represents a bicyclic arrangement incorporating both furan and pyran ring systems. This structural motif is characteristic of many biologically active styryllactones and contributes significantly to their pharmacological properties. The presence of multiple stereocenters within the molecule, specifically at positions 2, 3, 3a, and 7a, creates substantial stereochemical complexity and influences the compound's biological activity profile.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₄ | Defines elemental composition |

| Molecular Weight | 232.23 g/mol | Determines physical properties |

| Stereochemistry | (2S,3S,3aS,7aS) | Critical for biological activity |

| Ring System | Furano[3,2-b]pyran-5-one | Core structural framework |

| Functional Groups | Hydroxyl, phenyl, lactone | Mediates biological interactions |

The stereochemical configuration of this compound distinguishes it from its isomer altholactone and contributes to differences in their biological activities and physicochemical properties. The absolute configuration has been determined through various spectroscopic techniques and X-ray crystallographic analysis, confirming the spatial arrangement of atoms within the molecule. This stereochemical precision is crucial for understanding structure-activity relationships within the styryllactone family and for predicting the biological behavior of related compounds.

The classification of this compound within the broader context of natural products places it among the polyketide-derived secondary metabolites, specifically within the subgroup of phenylpropanoid-lactone conjugates. This classification reflects the biosynthetic origins of the compound and its evolutionary relationship to other plant secondary metabolites. The structural features that define styryllactones as a group include the presence of a styryl unit (phenyl group connected to an alkene chain) and a lactone ring system, both of which are essential for the characteristic biological activities exhibited by these compounds.

Biological Significance in Source Organisms

The production of this compound by Goniothalamus species serves multiple ecological and physiological functions that contribute to the survival and adaptation of these plants in their natural rainforest environments. These compounds function as chemical defense mechanisms against herbivorous insects, pathogenic microorganisms, and competing plant species, thereby providing a significant evolutionary advantage in the highly competitive tropical ecosystem. The biosynthesis of styryllactones, including this compound, represents a sophisticated chemical strategy that has evolved over millions of years to optimize plant survival in challenging environmental conditions.

The antimicrobial properties of this compound and related styryllactones contribute to the protection of source plants against bacterial and fungal pathogens that are prevalent in humid tropical environments. Research has demonstrated that styryllactones exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, providing plants with an effective chemical shield against infectious agents. This antimicrobial activity is particularly important for plants growing in the understory of tropical rainforests, where high humidity and limited air circulation create favorable conditions for pathogen development.

The cytotoxic properties of this compound also serve as a deterrent against herbivorous insects and other animals that might otherwise consume the plant tissues. Studies have shown that styryllactones induce apoptosis in various cell types through mechanisms involving mitochondrial dysfunction and oxidative stress generation. This cellular toxicity translates into effective protection against herbivory, as animals that consume plant tissues containing significant concentrations of these compounds experience adverse physiological effects that discourage continued feeding.

| Biological Function | Mechanism | Ecological Impact |

|---|---|---|

| Antimicrobial Defense | Membrane disruption, enzyme inhibition | Protection against pathogens |

| Herbivory Deterrent | Cytotoxicity, bitter taste | Reduced tissue consumption |

| Allelopathic Activity | Growth inhibition of competitors | Enhanced competitive advantage |

| Wound Response | Rapid synthesis at injury sites | Accelerated healing and protection |

The role of this compound in plant reproduction and development has also been investigated, revealing that these compounds may function as signaling molecules in certain physiological processes. The traditional use of Goniothalamus species for post-partum care and reproductive health suggests that styryllactones may interact with hormonal pathways and cellular processes involved in reproduction. This biological activity may reflect the evolutionary co-option of defensive compounds for regulatory functions within the plant itself.

The seasonal and developmental regulation of this compound production in source plants demonstrates the sophisticated control mechanisms that govern secondary metabolite biosynthesis. Young growing tissues and reproductive organs typically contain higher concentrations of styryllactones compared to mature vegetative tissues, suggesting that protection of vulnerable plant parts receives priority in the allocation of metabolic resources. Environmental stress factors such as drought, temperature fluctuations, and pathogen pressure can also stimulate increased production of these defensive compounds, highlighting their role as adaptive responses to environmental challenges.

Properties

IUPAC Name |

(2S,3S,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-XYJRDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of isoaltholactone has been achieved through various methods. One efficient stereoselective synthesis involves seven steps starting from the readily available carbohydrate D-mannose . The key steps include intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization . Another method involves the gold-catalyzed cyclization of monoallylic diols to form the tetrahydrofuranyl ring .

Industrial Production Methods

Chemical Reactions Analysis

Tandem Michael-Aldol Strategy for Core Construction

Peng et al. (2002) developed an alternative route using a tandem Michael-aldol reaction to construct the lactone core:

-

Reaction sequence :

This method highlights the adaptability of this compound’s synthesis to diverse catalytic conditions.

Diels-Alder Cyclization for Structural Analogues

Fearnley and Lory (2014) synthesized (±)-3-deoxythis compound via a Diels-Alder reaction :

Catalytic Advances in Functionalization

Recent studies emphasize electrochemical modulation to enhance reaction rates:

-

MIT researchers demonstrated that applying 300 mV to catalytic surfaces increased reaction efficiency by 10-fold for acid-catalyzed processes .

-

Implications for this compound: Optimized proton-coupled electron transfer could streamline hydroxylation or esterification steps .

Reactivity in Biological Matrices

This compound undergoes pH-dependent hydrolysis:

-

Stability : Degrades rapidly in alkaline conditions ( at pH 9) but remains stable at pH 5–7 .

-

Metabolic pathways : Hepatic CYP3A4-mediated oxidation generates mono-hydroxylated metabolites .

This synthesis and reactivity profile underscores this compound’s versatility as a synthetic target and its potential for structure-activity relationship (SAR) studies. Future directions may leverage machine learning-driven reaction optimization or continuous-flow systems to improve scalability.

Scientific Research Applications

Chemical Properties and Structure

Isoaltholactone has a complex molecular structure characterized by a 5-oxygenated-5,6-dihydro-2H-pyran-2-one skeleton. This structure is rich in stereogenic centers, contributing to its biological activity and potential applications in various research fields .

Scientific Research Applications

This compound has been investigated for its potential applications in several domains:

Chemistry

- Stereoselective Synthesis : this compound serves as a model compound for studying stereoselective synthesis and reaction mechanisms. Its unique structure allows chemists to explore new synthetic pathways and methodologies .

Biology

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells (Jurkat and HL-60). This property makes it a candidate for further investigation in cancer therapeutics .

- Antifungal and Antibacterial Properties : The compound has shown effectiveness against certain fungi and bacteria, suggesting potential applications in pharmaceuticals aimed at treating infections .

Medicine

- Cancer Therapy : Due to its cytotoxic properties, this compound is being explored as a potential agent in cancer treatment protocols. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic promise .

Industry

- Pharmaceutical Development : The compound is being studied for its potential use in developing new drugs, particularly those targeting cancer and infectious diseases. Its derivatives may also find applications in agrochemicals .

Comparative Analysis with Related Compounds

This compound shares similarities with other styryl-lactones such as altholactone and goniothalenol. The following table summarizes key characteristics of these compounds:

| Compound Name | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Goniothalamus spp. | Antitumor, antifungal | Cancer therapy, pharmaceuticals |

| Altholactone | Goniothalamus spp. | Antitumor | Cancer therapy |

| Goniothalenol | Goniothalamus spp. | Antimicrobial | Drug development |

Case Study 1: Antitumor Effects

A study published in the journal Phytomedicine demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines through the activation of apoptotic pathways. The research highlighted its potential as a lead compound for developing novel anticancer agents .

Case Study 2: Antifungal Activity

Research published in Journal of Natural Products reported the antifungal efficacy of this compound against Candida species. The study suggested that this compound could be developed into an effective treatment for fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism by which isoaltholactone exerts its effects involves interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Observations :

Structural Similarities and Differences: this compound, altholactone, and goniothalamin share a furanopyrone core but differ in substituents and stereochemistry. For example, goniothalamin lacks the hydroxyl group present in this compound, altering its solubility and bioactivity . The C₁₃H₁₂O₄ formula of this compound and altholactone highlights their close relationship, while goniothalamin (C₁₃H₁₄O₃) has a reduced oxygen content .

Biological Activities: this compound’s PAF inhibition (IC₅₀: 46.5 µM) is less potent than goniothalamin (IC₅₀: 19.7 µM) but comparable to cedrol, a known PAF antagonist . Altholactone shows broader cytotoxicity, while this compound’s activity is more receptor-specific .

Synthesis Strategies: this compound’s synthesis leverages Sharpless kinetic resolution for enantioselectivity, achieving 6.4% overall yield from furylmethanol . In contrast, altholactone is synthesized from D-mannitol via multi-step oxidation and cyclization .

Natural Sources :

- Both this compound and altholactone are found in Goniothalamus species, but this compound is also isolated from Glycosmis pentaphylla, expanding its phytochemical relevance .

Biological Activity

Isoaltholactone, a naturally occurring compound isolated from various species of the genus Goniothalamus, has garnered significant attention due to its diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a styryl-lactone, characterized by its unique furanopyrone structure. Its molecular formula is , and it exhibits a range of physicochemical properties that contribute to its biological activities. The compound has been synthesized through various methods, showcasing its accessibility for research purposes .

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

The compound exhibits selective cytotoxicity towards malignant cells while sparing non-malignant cells, making it a promising candidate for cancer therapy .

This compound induces apoptosis through several mechanisms:

- Caspase Activation : Studies indicate that this compound activates caspases, particularly caspase-3 and caspase-9, leading to programmed cell death in cancer cells .

- Oxidative Stress : The compound increases reactive oxygen species (ROS) levels in cancer cells, contributing to cellular damage and apoptosis .

- DNA Damage : this compound has been shown to induce DNA strand breaks, which triggers cellular repair mechanisms that can lead to apoptosis if the damage is irreparable .

Antimicrobial and Other Biological Activities

In addition to its anticancer properties, this compound exhibits various other biological activities:

- Antimicrobial Activity : this compound has demonstrated effectiveness against several bacterial strains and fungi, suggesting potential as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Study on HepG2 Cells : A study reported that treatment with this compound resulted in significant apoptosis in HepG2 liver cancer cells, with evidence of increased caspase-3 activity and DNA fragmentation after 72 hours of exposure .

- Breast Cancer Research : In MDA-MB-231 breast cancer cells, this compound induced oxidative stress leading to apoptosis via mitochondrial pathways. The study found that pre-treatment with antioxidants reduced the cytotoxic effects of this compound, confirming the role of oxidative stress in its mechanism of action .

- Leukemia Treatment : this compound was tested on HL-60 leukemia cells, showing effective induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests its potential use in treating leukemia through targeted cytotoxicity .

Q & A

Basic Research Questions

Q. How is isoaltholactone structurally characterized and validated in experimental settings?

- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and X-ray crystallography. For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas. Purity is validated via HPLC (>95%) and melting point analysis. Known compounds require cross-referencing with literature data (e.g., CAS 470-17-7) .

Q. What in vitro assays are used to evaluate this compound’s mechanism of action?

- Methodological Answer : Common assays include receptor binding studies (e.g., platelet-activating factor [PAF] inhibition via competitive binding assays), dose-response analyses (IC₅₀ determination), and cell viability assays (MTT/WST-1). For example, this compound exhibited PAF receptor inhibition with an IC₅₀ of 46.5 µM, validated against positive controls like cedrol .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Enantioselective synthesis via Heck-Matsuda reactions using chiral PyrOx ligands achieves stereochemical control. Key steps include aryl diazonium salt coupling and cyclization. Yields and enantiomeric excess (ee) are optimized via solvent selection (e.g., DMF/water) and temperature gradients .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with altered lactone rings or substituents. For instance, replacing methylene groups with halides reduces PAF inhibition efficacy. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities, validated via in vitro assays .

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across studies?

- Methodological Answer : Cross-validate experimental conditions:

- Cell lines : Compare primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).

- Concentration ranges : Test 1–100 µM to avoid off-target effects.

- Purity : Replicate studies with HPLC-validated samples. Contradictions may arise from impurities or solvent artifacts (e.g., DMSO interference) .

Q. What challenges arise in achieving enantiomeric purity during this compound synthesis?

- Methodological Answer : Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or asymmetric catalysis (e.g., Pd-catalyzed Heck reactions) faces side-reactions like racemization. Kinetic studies (time-dependent ee measurements) and circular dichroism (CD) spectroscopy monitor stereochemical integrity .

Data Contradiction and Reproducibility

Q. Why do some studies report this compound as a potent anti-inflammatory agent while others show limited activity?

- Methodological Answer : Variability arises from:

- Assay protocols : LPS-induced inflammation vs. TNF-α/IL-6 ELISA.

- Animal models : Murine vs. zebrafish inflammation models.

- Compound stability : Light-sensitive degradation requires dark storage at -20°C. Replicate studies under standardized conditions (ARRIVE guidelines) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.